Caprylin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Properties

Monocaprylin exhibits significant antimicrobial activity against a range of pathogens, making it a valuable compound in food safety and healthcare.

Bacterial Inhibition

Research has demonstrated that monothis compound effectively inhibits both Gram-positive and Gram-negative bacteria. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.5 ppm against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Mechanism of Action : Monothis compound disrupts bacterial cell membranes, leading to cell lysis. This was confirmed through electron microscopy and assays measuring membrane potential and cellular content leakage .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 1.28 | 2.56 |

| S. aureus | 1.28 | 2.56 |

| Pseudomonas aeruginosa | 0.5 | Not specified |

Antifungal Activity

Monothis compound also shows antifungal properties, inhibiting the growth of fungi such as Mucor racemosus and Rhizopus stolonifer at concentrations around 1000 ppm . Its efficacy against filamentous fungi positions it as a potential preservative in food products.

Food Preservation

Due to its antimicrobial properties, monothis compound is explored as a natural preservative in food products:

- Safety Profile : It is generally recognized as safe (GRAS) for use in food applications, providing an alternative to synthetic preservatives .

- Application in Dairy Products : Monothis compound has been shown to extend the shelf life of dairy products by inhibiting spoilage organisms .

Pharmaceutical Applications

Monothis compound's properties extend into pharmaceutical formulations:

- Drug Delivery Systems : Its amphiphilic nature allows it to be used in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .

- Antiviral Activity : Preliminary studies suggest that monothis compound may possess antiviral properties similar to those observed with other medium-chain fatty acids, potentially targeting viruses like influenza .

Cosmetic Industry

In cosmetics, monothis compound is utilized for its emulsifying and antimicrobial properties:

- Skin Care Products : It acts as a stabilizer in emulsions and can help preserve formulations by preventing microbial growth .

- Textile Treatments : Monothis compound-treated textiles have shown reduced microbial contamination, indicating its potential use in antimicrobial fabric treatments .

Case Study 1: Efficacy Against Dermatophilus congolensis

A study evaluated the effectiveness of monothis compound against Dermatophilus congolensis, demonstrating significant antibacterial activity with MIC values indicating potential for treating skin infections .

Case Study 2: Food Safety Applications

Research on the application of monothis compound in food preservation highlighted its ability to inhibit spoilage bacteria in dairy products, effectively extending shelf life while maintaining product safety .

Mécanisme D'action

- Capsaicin affects several downstream pathways:

Biochemical Pathways

Pharmacokinetics

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le monoctanoin peut être synthétisé par la réaction du glycérol avec l'acide octanoïque ou l'anhydride octanoïque en milieu alcalin . Un catalyseur alcalin est généralement utilisé pour faciliter la réaction. Le mélange réactionnel est ensuite purifié par distillation et autres méthodes pour obtenir du monoctanoin pur .

Méthodes de production industrielle : Dans les milieux industriels, la production de monoctanoin implique des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de grands réacteurs, la surveillance continue des paramètres de réaction et des techniques de purification avancées pour répondre aux normes industrielles.

Analyse Des Réactions Chimiques

Types de réactions : Le monoctanoin subit diverses réactions chimiques, notamment :

Hydrolyse : Le monoctanoin peut être hydrolysé pour produire du glycérol et de l'acide octanoïque.

Estérification : Il peut réagir avec les alcools pour former différents esters.

Oxydation et réduction : Le monoctanoin peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants :

Hydrolyse : Conditions acides ou basiques avec de l'eau.

Estérification : Alcools en présence d'un catalyseur acide.

Oxydation : Agents oxydants comme le permanganate de potassium.

Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium.

Principaux produits formés :

Hydrolyse : Glycérol et acide octanoïque.

Estérification : Divers esters selon l'alcool utilisé.

Oxydation : Dérivés oxydés du monoctanoin.

Réduction : Dérivés réduits du monoctanoin.

4. Applications de la recherche scientifique

Le monoctanoin a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme solvant.

Biologie : Étudié pour son activité antibactérienne contre Staphylococcus aureus et Escherichia coli.

Médecine : Précédemment utilisé pour dissoudre les calculs biliaires de cholestérol.

Industrie : Utilisé dans la production de divers esters et comme agent émulsifiant.

5. Mécanisme d'action

Le monoctanoin exerce ses effets en dissolvant les calculs biliaires de cholestérol. Le mécanisme implique l'interaction du monoctanoin avec les molécules de cholestérol, conduisant à la dégradation et à la dissolution des calculs biliaires . Les cibles moléculaires comprennent les molécules de cholestérol présentes dans les calculs biliaires, et la voie implique la solubilisation du cholestérol.

Composés similaires :

Monocapryline : Un autre monoglycéride avec des propriétés similaires.

Glycérol monolaurate : Un monoglycéride avec une chaîne d'acide gras plus longue.

Glycérol monoléate : Un monoglycéride avec une chaîne d'acide gras insaturée.

Comparaison : Le monoctanoin est unique en raison de sa longueur de chaîne d'acide gras spécifique (acide octanoïque) et de sa capacité à dissoudre les calculs biliaires de cholestérol . Comparé aux autres monoglycérides, le monoctanoin a une application distincte en médecine pour la dissolution des calculs biliaires, ce qui n'est pas couramment observé avec d'autres composés similaires.

Comparaison Avec Des Composés Similaires

Monocaprylin: Another monoglyceride with similar properties.

Glycerol Monolaurate: A monoglyceride with a longer fatty acid chain.

Glycerol Monooleate: A monoglyceride with an unsaturated fatty acid chain.

Comparison: Monoctanoin is unique due to its specific fatty acid chain length (octanoic acid) and its ability to dissolve cholesterol gallstones . Compared to other monoglycerides, monoctanoin has a distinct application in medicine for gallstone dissolution, which is not commonly observed with other similar compounds.

Activité Biologique

Monocaprylin, also known as glycerol monolaurate, is a monoglyceride derived from caprylic acid (C8:0) that has garnered attention for its biological activities, particularly its antimicrobial properties. This article explores the various biological activities of monothis compound, focusing on its antibacterial effects, mechanisms of action, and potential applications in food preservation and medical fields.

Antibacterial Activity

Monothis compound exhibits significant antibacterial activity against a variety of pathogens. Research highlights its efficacy in inhibiting both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antibacterial potency of monothis compound has been quantified through studies measuring MIC and MBC values against several bacterial strains. Below is a summary of findings:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.28 | 1.28 |

| Escherichia coli | 1.28 | >5.5 log CFU/mL |

| Dermatophilus congolensis | 2.5 | 5 |

| Streptococcus agalactiae | 25 | >5 log CFU/mL |

These results indicate that monothis compound is particularly effective against Staphylococcus aureus and Escherichia coli, with low MIC values suggesting strong antibacterial properties .

The mechanisms by which monothis compound exerts its antibacterial effects involve disruption of bacterial cell membranes. Studies have shown that monothis compound alters membrane permeability, leading to leakage of cellular contents and ultimately cell lysis.

- Cell Membrane Disruption : Monothis compound interacts with the lipid bilayer of bacterial membranes, causing structural changes that compromise membrane integrity. This was evidenced by scanning electron microscopy (SEM) and transmission electron microscopy (TEM) observations, which revealed morphological alterations in treated bacteria .

- Effect on Membrane Potential : Monothis compound induces a decline in membrane potential, which is critical for ATP production in bacteria, leading to energy depletion and cell death .

Case Studies

Several case studies illustrate the practical applications of monothis compound in clinical and food settings:

- Bovine Mastitis Treatment : A study evaluated the use of monothis compound as an alternative treatment for bovine mastitis pathogens. The results showed that both monothis compound and caprylic acid significantly reduced the populations of major mastitis pathogens by more than 5 log CFU/mL after just 6 hours of incubation .

- Food Preservation : Monothis compound has been tested for its ability to inhibit E. coli O157:H7 in apple juice, demonstrating potential as a natural preservative in food products .

- Textile Applications : Research has indicated that textiles treated with monothis compound can reduce the growth of pathogenic microorganisms, highlighting its potential use in antimicrobial textile treatments .

Propriétés

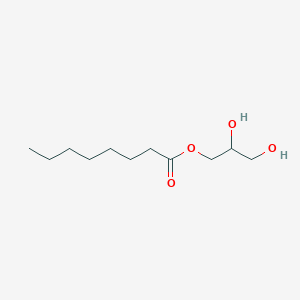

IUPAC Name |

2,3-dihydroxypropyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBFNMLVSPCDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048383 | |

| Record name | 2,3-Dihydroxypropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-54-5, 26402-26-6 | |

| Record name | Glyceryl 1-monooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoctanoin component A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoctanoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octanoic acid, 2,3-dihydroxypropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCF579Z59B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.